5-tert-Butylpyrogallol

Antioxidant DPPH Assay Free Radical Scavenging

Researchers requiring a robust antioxidant benchmark face potency gaps with generic analogs like BHT or pyrogallol. 5-tert-Butylpyrogallol directly solves this with quantifiable superiority: • 1.55x and 1.21x greater DPPH radical scavenging potency versus Vitamin C and BHT, respectively. • Non-carcinogenic hydroquinone alternative for oxygen-scavenging in water treatment and sealed environments. • Enhanced solubility and stability in non-polar systems versus parent pyrogallol for biodiesel, polymer, and lubricant R&D. Procurement reliability is ensured through established microwave synthesis protocols and multiple qualified supply sources.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 20481-17-8
Cat. No. B1595741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butylpyrogallol
CAS20481-17-8
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C10H14O3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,1-3H3
InChIKeyHCNISNCKPIVZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butylpyrogallol Overview


5-tert-Butylpyrogallol (C10H14O3, MW 182.22 g/mol, mp 133-136°C) is a benzenetriol derivative featuring a tert-butyl group at the 5-position of the pyrogallol ring [1][2]. This structural modification distinguishes it from the parent compound, pyrogallol, and other simple phenolics. The compound is a white crystalline solid at room temperature and is available from commercial suppliers at purities ranging from 95% to 97% .

1
Non-polar antioxidant research & hydrophobic system protection
tert-Butyl group enhances solubility in non-polar media
2
Green organocatalysis & oxygen-scavenging studies
Reported as non-carcinogenic hydroquinone alternative
3
Stability-demanding applications
Improved stability vs unsubstituted pyrogallol

Why Pyrogallol or BHT Cannot Substitute


The presence of the tert-butyl group in 5-tert-Butylpyrogallol is not a trivial modification. It fundamentally alters the compound's physicochemical and performance profile relative to unsubstituted pyrogallol or common antioxidants like butylated hydroxytoluene (BHT). This substitution increases steric hindrance, which enhances stability and alters its solubility, making it more effective in non-polar environments [1]. Direct comparative studies demonstrate that these molecular differences translate into quantifiable advantages in radical scavenging and organocatalytic applications, meaning that substituting a generic analog like pyrogallol or BHT will not yield equivalent experimental outcomes [2][3].

Target Compound
5-tert-Butylpyrogallol
Sterically hindered benzenetriol with enhanced stability and non-polar solubility; reported to outperform generic antioxidants in radical scavenging and organocatalysis.
vs
Potential Substitute
Pyrogallol or BHT
Lack tert-butyl steric protection and tailored solubility; direct substitution may shift radical-scavenging efficiency and catalytic profile, limiting experimental reproducibility.

Procurement Guide & Key Differentiators


Radical Scavenging Potency vs. VitC and BHT

In a DPPH radical scavenging assay, 5-tert-Butylpyrogallol demonstrated a scavenging ability that was 1.55 times more potent than vitamin C (VitC) and 1.21 times more potent than the synthetic antioxidant butylated hydroxytoluene (BHT) [1]. This direct, head-to-head comparison quantifies its superior antioxidant capacity against two widely used benchmark compounds.

Radical Scavenging vs Benchmarks
Head-to-head
1.55× vs VitC, 1.21× vs BHT
Supports selection over less potent radical scavengers
DPPH assay; relative potency reported from Artemisia burning products analysis
Antioxidant DPPH Assay Free Radical Scavenging Comparative Potency

Organocatalytic Dioxygen Reduction Activity

The catalytic activity of 5-tert-Butylpyrogallol was compared to seven other benzenediols and benzenetriols, including hydroquinone and pyrogallol, in the DEHA-mediated reduction of dioxygen [1]. While specific rate constants for 5-tert-Butylpyrogallol are not detailed in the abstract, the study explicitly positions it and other tert-butylated phenolics as safe and efficient alternatives to the potentially carcinogenic hydroquinone [1]. The study further identifies that among the tested benzenetriols, the tert-butylated derivative exhibits a distinct catalytic profile.

Organocatalytic Oxygen Reduction
Class-level
Catalytically active; safer profile vs hydroquinone
Supports oxygen-scavenging research with reduced toxicity concerns
DEHA-mediated dioxygen reduction; tert-butyl phenolics identified as viable alternatives
Organocatalysis Green Chemistry Oxygen Scavenging DEHA Hydroquinone Alternative

Synthesis Route and Yield Comparison

A microwave-assisted synthesis route for 5-tert-Butylpyrogallol has been published, offering a key efficiency metric for procurement and process planning. Using pyrogallol and tert-butanol as starting materials in the presence of phosphoric acid, an optimized microwave method achieved a product yield of 56.2% [1]. This contrasts with an earlier patented method from 2,6-dimethoxy-4-t-butylphenol, which reported a higher yield of 88% .

Microwave Synthesis Yield
Method context
56.2% isolated yield
Provides cost-modeling basis; alternative patent route reports 88%
Pyrogallol + tert-butanol, H₃PO₄, 231 W, 7 min; yield may vary with scale
Chemical Synthesis Microwave Synthesis Process Chemistry Yield Optimization

Physicochemical Stability and Solubility Enhancement

The tert-butyl substitution at the 5-position imparts enhanced stability and increased solubility in non-polar solvents compared to the parent compound, pyrogallol . The compound's stability is noted under standard storage conditions; it is specified as 'will not decompose if used and stored according to specifications' and should be kept away from oxidizing agents [1]. Its density is 1.203 g/cm³, and it has a boiling point of 348.4°C at 760 mmHg [2].

Stability & Solubility Profile
Class-level
Increased non-polar solubility; density 1.203 g/cm³
May improve performance in hydrophobic matrices vs pyrogallol
Stable under recommended storage; avoid oxidizing agents
Solubility Stability Physicochemical Properties Formulation

Research & Industrial Applications


High-Potency Radical Scavenging in Bioassays

Due to its demonstrated 1.55x and 1.21x superior potency over VitC and BHT in DPPH radical scavenging assays [1], 5-tert-Butylpyrogallol is the preferred choice for research demanding a robust and reliable antioxidant benchmark. Its performance is especially critical in studies of oxidative stress, natural product chemistry, or pharmacological assays where a high-potency standard is required to validate results.

Greener Organocatalyst for Oxygen Scavenging

The compound's established role as a non-carcinogenic alternative to hydroquinone in the DEHA-catalyzed reduction of dioxygen [2] makes it directly applicable for industrial oxygen-scavenging systems. This is particularly relevant for water treatment, boiler feedwater deaeration, or preserving oxygen-sensitive products in sealed environments, where safety and regulatory compliance (avoiding hydroquinone) are paramount.

Antioxidant in Non-Polar Systems

The presence of the tert-butyl group confers enhanced solubility in non-polar solvents and improved stability compared to pyrogallol . This makes 5-tert-Butylpyrogallol a strategically superior additive for preventing oxidation in hydrophobic systems. Its use is indicated for research and development in biodiesel additives, polymer stabilizers, and high-performance lubricants, where the parent pyrogallol would be less effective or stable.

Procurement Planning for Process Development

The availability of a published, optimized microwave synthesis protocol with a verified yield of 56.2% [3] provides a solid foundation for process chemists and procurement specialists. This data enables cost modeling, feasibility assessment for scaling, and evaluation against alternative synthetic routes (e.g., the 88% yield patent route ), facilitating informed decisions for internal production or sourcing negotiations.

Application
Selection Property
Validation Focus
Radical scavenging studies
Comparative antioxidant potency
DPPH assay benchmark reproducibility
Oxygen scavenging research
Organocatalyst profile
Catalyst safety & activity assessment
Hydrophobic system antioxidant
Solubility & stability in non-polar media
Matrix compatibility & oxidative stability
Process development procurement
Synthesis route feasibility
Yield benchmarking & cost modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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